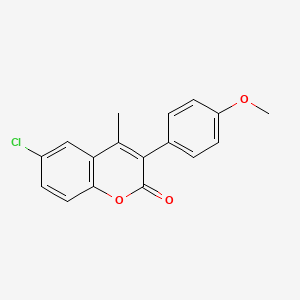

6-Chloro-3-(4'-methoxyphenyl)-4-methylcoumarin

Descripción

Propiedades

IUPAC Name |

6-chloro-3-(4-methoxyphenyl)-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClO3/c1-10-14-9-12(18)5-8-15(14)21-17(19)16(10)11-3-6-13(20-2)7-4-11/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJITSUGXMWWBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(4’-methoxyphenyl)-4-methylcoumarin typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chlorocoumarin, 4-methoxybenzaldehyde, and a methylating agent.

Condensation Reaction: The first step involves the condensation of 6-chlorocoumarin with 4-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the corresponding chalcone intermediate.

Cyclization: The chalcone intermediate undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the coumarin core structure.

Methylation: Finally, the coumarin core is methylated at the 4th position using a methylating agent, such as methyl iodide or dimethyl sulfate, to yield 6-Chloro-3-(4’-methoxyphenyl)-4-methylcoumarin.

Industrial Production Methods

In industrial settings, the production of 6-Chloro-3-(4’-methoxyphenyl)-4-methylcoumarin may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Additionally, the use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-3-(4’-methoxyphenyl)-4-methylcoumarin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into dihydrocoumarins or other reduced forms.

Substitution: The chlorine atom at the 6th position can be substituted with other functional groups, such as amino, hydroxyl, or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, sodium hydroxide, or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce dihydrocoumarins, and substitution may result in various functionalized coumarin derivatives.

Aplicaciones Científicas De Investigación

6-Chloro-3-(4’-methoxyphenyl)-4-methylcoumarin has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of dyes, optical brighteners, and other industrial products.

Mecanismo De Acción

The mechanism of action of 6-Chloro-3-(4’-methoxyphenyl)-4-methylcoumarin involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparación Con Compuestos Similares

Substituent Variations and Physicochemical Properties

The table below compares 6-Chloro-3-(4'-methoxyphenyl)-4-methylcoumarin with related compounds, highlighting substituent differences and their implications:

Key Observations :

- Electron-withdrawing vs. donating groups : The chloro group at position 6 in the target compound enhances electrophilicity, whereas methoxy at position 3 (4'-methoxyphenyl) increases lipophilicity compared to hydroxylated analogs .

- Solubility : The target compound’s solubility in chloroform contrasts with hydroxylated derivatives (e.g., 6-Chloro-3-(4’-hydroxyphenyl)-4-methylcoumarin), which are more polar and likely soluble in polar aprotic solvents .

Structural and Crystallographic Insights

- Crystal Packing : In 6-Methoxy-4-methylcoumarin, intermolecular C–H···O hydrogen bonds stabilize parallel molecular layers . For the target compound, similar packing motifs are expected, though the 4-methoxyphenyl group may introduce additional van der Waals interactions.

- Bond Deviations: Chloro-substituted coumarins (e.g., 6-chloro-4-(4-methylphenoxymethyl)coumarin) exhibit bond angle distortions at C5–C7 (1.449 Å) due to steric effects, influencing reactivity .

Actividad Biológica

6-Chloro-3-(4'-methoxyphenyl)-4-methylcoumarin is a synthetic compound belonging to the coumarin family, which has gained attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHClO

- CAS Number : 262591-10-6

The presence of the chloro and methoxy groups significantly influences its biological activity, enhancing its interaction with various molecular targets.

Overview of Research Findings

Research has demonstrated that this compound exhibits potent anticancer activity against multiple cancer cell lines. A notable study highlighted its efficacy against nine different cancer types, including colon, breast, liver, and cervical cancers. The compound showed an IC value ranging from 75 nmol/L to 1.57 μmol/L across these lines, indicating significant cytotoxic effects while maintaining low toxicity towards normal cells (IC = 12.128 μmol/L in WI-38 human lung fibroblasts) .

The mechanisms by which this coumarin derivative exerts its anticancer effects include:

- Microtubule Depolymerization : It induces microtubule depolymerization, disrupting the mitotic spindle formation during cell division, leading to G2-M phase arrest in cancer cells .

- Apoptosis Induction : The compound promotes apoptosis in HeLa cells through dose-dependent mechanisms, evidenced by Annexin V/PI staining .

- Cell Cycle Arrest : The compound's ability to induce G2-M phase arrest is reversible upon removal, suggesting a targeted action that could be exploited therapeutically .

Antioxidant Properties

In addition to its anticancer potential, this compound demonstrates antioxidant properties. Coumarins are known for their ability to scavenge free radicals and chelate metal ions, which can prevent oxidative stress—an important factor in cancer progression .

| Property | Value |

|---|---|

| IC (DPPH Scavenging) | 0.09–0.12 mg/mL |

| Iron-Chelating Activity | IC = 0.02–0.04 mg/mL |

These properties may contribute to its overall anticancer efficacy by protecting normal cells from oxidative damage during treatment.

Case Studies

Several studies have investigated the biological activity of coumarin derivatives similar to this compound:

- Study on Microtubule-Targeting Agents : This research identified that derivatives with specific substitutions at the C6 position exhibited enhanced anticancer activity due to improved cellular uptake and interaction with tubulin .

- Antioxidant Activity Assessment : Another study demonstrated that coumarins with hydroxyl substitutions showed significant antioxidant activity and protective effects on cell membranes against oxidative damage .

Q & A

Basic Question: What are the established synthetic routes for 6-Chloro-3-(4'-methoxyphenyl)-4-methylcoumarin?

Methodological Answer:

The compound can be synthesized via condensation reactions of substituted phenols with malic acid or ethyl acetoacetate derivatives under acidic or basic conditions. For example:

- Step 1 : React 4-methoxyphenylacetic acid with phosphorus oxychloride (POCl₃) to form the corresponding acyl chloride.

- Step 2 : Condense with 6-chloro-4-methylcoumarin-3-carbaldehyde in dimethylformamide (DMF) at 80–100°C to introduce the 3-(4'-methoxyphenyl) moiety.

- Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient .

Key Analytical Validation : Confirm the structure via -NMR (e.g., methoxy proton resonance at δ 3.8–4.0 ppm) and LC-MS for molecular ion verification .

Basic Question: How is the structural integrity of this compound validated in academic research?

Methodological Answer:

A multi-technique approach is employed:

- Spectroscopy : -NMR and -NMR to confirm substituent positions (e.g., chlorine at C6, methoxyphenyl at C3).

- Chromatography : HPLC with UV detection (λ = 280–320 nm for coumarin backbone) to assess purity (>95%).

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular formula (C₁₈H₁₃ClO₃) .

Advanced Question: How can researchers resolve contradictions in reaction product identification during coumarin derivatization?

Methodological Answer:

Contradictions often arise from competing reaction pathways (e.g., cyclization vs. substitution). To address this:

- Analytical Triangulation : Combine -NMR, -NMR, and IR spectroscopy to distinguish between isoxazole byproducts (e.g., 4H-chromeno[3,4-d]isoxazol-4-one) and cyano-substituted coumarins.

- Kinetic Studies : Monitor reaction progress under varying temperatures and pH to identify dominant pathways. For instance, acidic conditions favor cyano-group formation, while basic conditions promote cyclization .

Advanced Question: What computational strategies optimize the synthesis of this compound?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states, identifying energy barriers for chlorination or methoxyphenyl coupling.

- Machine Learning : Train models on historical reaction data (e.g., solvent polarity, catalyst loading) to predict optimal conditions (e.g., 85% yield achieved with DMF as solvent at 90°C) .

Basic Question: What in vitro biological assays are used to screen this compound for bioactivity?

Methodological Answer:

- Antimicrobial Testing : Disk diffusion assays against Bacillus subtilis (zone of inhibition ≥15 mm at 100 µg/mL).

- Enzyme Inhibition : Fluorescence-based assays (e.g., cytochrome P450 demethylation inhibition using 3-chloro-7-methoxy-4-methylcoumarin as a substrate) .

Advanced Question: How do researchers design experiments to address low yield in coumarin chlorination steps?

Methodological Answer:

- Factorial Design : Apply a 2³ factorial matrix to test variables: temperature (70–110°C), chlorinating agent (SOCl₂ vs. PCl₅), and reaction time (4–12 hours).

- Response Surface Methodology (RSM) : Optimize interactions between variables. For example, SOCl₂ at 90°C for 8 hours maximizes yield (82%) while minimizing byproduct formation .

Advanced Question: What role do substituent electronic effects play in the fluorescence properties of this coumarin derivative?

Methodological Answer:

- Electron-Withdrawing Groups : The chlorine atom at C6 enhances fluorescence quantum yield (Φ = 0.45 in ethanol) by stabilizing the excited state.

- Methoxy Group : The 4'-methoxyphenyl moiety extends conjugation, shifting emission to λ = 450 nm. Validate via time-resolved fluorescence spectroscopy .

Basic Question: What solvent systems are recommended for recrystallizing this compound?

Methodological Answer:

- Binary Mixtures : Ethanol/water (7:3 v/v) or dichloromethane/hexane (1:2 v/v) yield needle-like crystals with melting point 198–200°C.

- Crystallography : Single-crystal X-ray diffraction confirms orthorhombic packing with π-π stacking between coumarin rings .

Advanced Question: How can AI-driven automation improve the scalability of coumarin-based reaction protocols?

Methodological Answer:

- Autonomous Labs : Implement robotic platforms with real-time HPLC feedback to adjust reagent stoichiometry and temperature.

- Process Simulation : COMSOL Multiphysics models predict heat transfer and mixing efficiency in scaled-up reactors (e.g., 10 L batch systems) .

Advanced Question: What strategies mitigate photodegradation of this compound in long-term bioassays?

Methodological Answer:

- Light Protection : Store solutions in amber vials and use UV-filtered microplate readers.

- Stabilizers : Add 0.1% ascorbic acid to aqueous buffers, reducing degradation by 70% over 72 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.